molecular formula C19H16BrFO5 B043117 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate CAS No. 97614-44-3

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

Cat. No. B043117
CAS RN: 97614-44-3
M. Wt: 423.2 g/mol
InChI Key: YYVZPZJEMLBIGM-TWMKSMIVSA-N
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Description

Synthesis Analysis

The synthesis of 2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate derivatives involves several key steps, starting from the glycosylation of nucleobase anions with protected sugar derivatives. One study describes the nucleobase-anion glycosylation of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, leading to a mixture of benzoyl-protected anomeric nucleosides (Glaçon & Seela, 2004). Another approach involves the trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzed coupling of arabinofuranose with iodouracil to yield protected dibenzoyl nucleosides, which are then deprotected to isolate the desired nucleoside analogs (Anderson et al., 2010).

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, the synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is of significant interest due to their applications in drug development. These compounds are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). The relevance of similar compounds in the synthesis of drugs suggests that 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate could also be of interest in the development of new pharmaceutical agents.

Material Science and Environmental Studies

Research into the environmental impact and formation pathways of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) provides insights into the broader environmental implications of brominated compounds. These studies have highlighted the role of brominated flame retardants in the formation of dioxins and furans, raising concerns about the environmental persistence and toxicity of these compounds (Zhang et al., 2016). By extension, research on 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate may contribute to understanding the environmental fate and impact of structurally similar compounds.

Analytical Chemistry and Biochemistry

The development and evaluation of assays for measuring the antioxidant capacity of compounds, such as the ABTS/PP decolorization assay, are critical in biochemistry and analytical chemistry. These assays are used to assess the antioxidant potential of various substances, including phenolic compounds and their derivatives (Ilyasov et al., 2020). Such methodologies could be applied to evaluate the antioxidant properties of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate, expanding our understanding of its potential health benefits or risks.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled, ingested, or if it comes into contact with skin4. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound4.


Future Directions

The future directions of this compound largely depend on its applications in the synthesis of other compounds, such as Clofarabine1. As research progresses, it may find new applications in the synthesis of other therapeutic agents. However, more research is needed to fully understand its potential uses.


properties

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVZPZJEMLBIGM-TWMKSMIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458186
Record name 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

CAS RN

97614-44-3
Record name α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, 3,5-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97614-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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